N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a triazoloquinazolinone derivative characterized by a fused heterocyclic core. The compound features:
- Thioacetamide linkage: A sulfur-containing acetamide group at position 1, which may improve metabolic stability compared to oxygen-based analogs. 4-Ethylphenyl moiety: The N-substituent on the acetamide group, contributing to steric and electronic effects.
Synthesis typically involves cyclization of thiosemicarbazide precursors in ethanol with sodium metal, as reported for analogous triazole derivatives .
Properties
Molecular Formula |
C27H25N5O2S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-2-19-12-14-21(15-13-19)28-24(33)18-35-27-30-29-26-31(17-16-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33) |
InChI Key |
NEMMPMAZZSRFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
Starting with anthranilic acid, potassium cyanate facilitates the formation of o-ureidobenzoic acid, which undergoes acid- or base-catalyzed cyclization to yield quinazoline-2,4(1H,3H)-dione. Subsequent treatment with phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) generates 2,4-dichloroquinazoline. Hydrazine hydrate then selectively substitutes the 4-chloro group, producing 2-chloro-4-hydrazinylquinazoline.
Critical Step : Cyclization of the hydrazine derivative with acetic anhydride at 100–120°C forms the triazolo[4,3-a]quinazolin-5(6H)-one core. This reaction proceeds via intramolecular dehydration, with yields averaging 65–70%.
Thioetherification at Position 1
The thioether linkage is installed via a two-step process:
Generation of the Thiol Intermediate
The 1-chloro derivative of the phenethyl-substituted triazoloquinazoline reacts with thiourea in ethanol under reflux. This nucleophilic substitution replaces the chlorine atom with a thiol (-SH) group, yielding 1-mercapto-4-phenethyl-triazoloquinazolinone.
Thioether Formation
The thiol intermediate undergoes alkylation with 2-chloro-N-(4-ethylphenyl)acetamide in the presence of triethylamine (TEA). Conducted in acetonitrile at room temperature, this step forms the critical thioether bridge. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68–72% yield.
Acetamide Side Chain Incorporation
The final acetamide group is introduced through a coupling reaction:
Chloroacetylation
2-Chloroacetic acid is activated using thionyl chloride (SOCl₂) to form chloroacetyl chloride. This reagent reacts with 4-ethylaniline in dichloromethane (DCM) with TEA as a base, producing 2-chloro-N-(4-ethylphenyl)acetamide.
Condensation with Thioether Intermediate
The thioether-functionalized triazoloquinazoline reacts with 2-chloro-N-(4-ethylphenyl)acetamide in DMF, employing potassium iodide as a catalyst. Heating at 60°C for 4 hours facilitates nucleophilic displacement, yielding the target compound. Final purification via recrystallization from ethanol achieves >95% purity.
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 8.2 ppm (triazole-H), δ 4.3 ppm (thioether-CH₂), and δ 1.2 ppm (ethyl-CH₃).
-
Mass Spectrometry : Molecular ion peak observed at m/z 483.59 (M+H⁺).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazoloquinazoline Core | Acetic anhydride, 120°C | 68 | 92 |
| Phenethyl Substitution | Phenethyl bromide, K₂CO₃ | 75 | 89 |
| Thioether Formation | TEA, CH₃CN, rt | 72 | 94 |
| Acetamide Coupling | KI, DMF, 60°C | 70 | 95 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles (e.g., thiols, amines); often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted triazoloquinazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis.
- Case Study : A related compound showed Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics such as vancomycin against various drug-resistant strains of bacteria.
Anticancer Properties
The anticancer potential of N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has been explored extensively:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and can cause cell cycle arrest by modulating signaling pathways involved in tumor progression.
- Case Study : In xenograft models, treatment with this compound led to a significant reduction in tumor size due to its ability to induce programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory effects of this compound are notable:
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines and enzymes that contribute to chronic inflammation.
- Case Study : In an experimental model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum, indicating its potential therapeutic application for inflammatory diseases.
Summary of Applications
| Application | Mechanism | Case Study Example |
|---|---|---|
| Antimicrobial | Disrupts cell membranes | MIC comparable to vancomycin against resistant strains |
| Anticancer | Induces apoptosis | Reduction in tumor size in xenograft models |
| Anti-inflammatory | Inhibits cytokines | Decreased TNF-alpha and IL-6 levels |
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Key Observations:
R4 Substituent :
- The phenethyl group in the target compound likely enhances membrane permeability compared to the propyl group in , but may reduce solubility.
- Propyl (in ) and methyl (in alprazolam ) groups suggest a trade-off between bulkiness and metabolic clearance rates.
Thioacetamide vs. Benzodiazepine Core: Alprazolam’s triazole-fused benzodiazepine core demonstrates that triazole rings enhance potency in CNS drugs. The target compound’s quinazolinone core may shift activity toward non-CNS pathways (e.g., kinase inhibition).
Physicochemical Properties
Notes:
- Higher logP in the target compound correlates with phenethyl’s hydrophobicity.
- Fluorine in slightly reduces logP but improves solubility via polar interactions.
Biological Activity
N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an amide, triazole, quinazolinone, and thioether. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C27H25N5O2S
- Molecular Weight : 483.59 g/mol
- CAS Number : 1111038-93-7
The compound's diverse functional groups suggest potential interactions with various biological targets, leading to varied pharmacological activities.
Anticonvulsant Activity
Recent studies indicate that compounds containing triazole and quinazolinone structures exhibit significant anticonvulsant properties. For instance:
- Mechanism of Action : Research has shown that triazole derivatives can interact with voltage-gated sodium channels (VGSCs) and GABA_A receptors. These interactions are similar to well-known anticonvulsants like phenytoin and carbamazepine, suggesting that this compound may also exert anticonvulsant effects through similar pathways .
- Experimental Evidence : In animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, several triazole derivatives demonstrated significant anticonvulsant activity. The most active compounds showed effective doses (ED50) in the range of 11.4 to 31.7 mg/kg .
Antioxidant Properties
Quinazolinones are known for their antioxidant activities. Studies have demonstrated that derivatives with specific substituents can enhance antioxidant capacity through mechanisms such as metal chelation and radical scavenging:
| Compound | Antioxidant Activity | Mechanism |
|---|---|---|
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | High | Metal-chelating properties |
| 2-thioxobenzo[g]quinazoline derivatives | Moderate | Radical scavenging |
The presence of hydroxyl groups in ortho or para positions on the phenyl ring significantly increases antioxidant activity .
Antitumor Activity
The structural features of this compound suggest potential antitumor activity:
- Polo-like Kinase Inhibition : Research has highlighted the effectiveness of related compounds in inhibiting polo-like kinase 1 (Plk1), a target in various cancers. The introduction of thioether linkages has been noted to enhance the efficacy of these compounds against cancer cell lines .
- Case Studies : A study identified a new heterocyclic scaffold that exhibited substantial inhibitory activity against Plk1 with IC50 values in the nanomolar range when tested against cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step protocols:
Core Formation : Cyclization of precursors (e.g., quinazolinone derivatives) under acidic or basic conditions to generate the triazolo[4,3-a]quinazoline core .
Thioacetamide Introduction : Reaction of the core with thiol-containing reagents (e.g., thiourea or mercaptoacetamide derivatives) under controlled pH and temperature .
Side-Chain Functionalization : Alkylation or acylation steps to introduce the 4-ethylphenyl and phenethyl groups. Key reagents include acyl chlorides or alkyl halides, with solvents like DMF or THF .
- Optimization : Reaction yield depends on temperature (60–100°C), catalyst selection (e.g., triethylamine for deprotonation), and solvent polarity. Purity is confirmed via HPLC and NMR .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the thioacetamide proton resonates at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Used in analogs to resolve ambiguous regiochemistry in the triazoloquinazoline core .
Advanced Research Questions
Q. What computational and experimental approaches are combined to predict and optimize this compound’s reactivity?
- Integrated Workflow :
Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., transition states during cyclization) .
Reaction Path Screening : Automated algorithms (e.g., GRRM) explore intermediate stability and solvent effects .
Experimental Validation : Microreactor systems test predicted conditions (e.g., solvent polarity, catalyst loading) to optimize yield .
- Case Study : For similar triazoloquinazolines, combining DFT with HPLC monitoring reduced reaction optimization time by 40% .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- SAR Insights :
- Design Strategy : Bioisosteric replacements (e.g., thiophene for phenyl) balance lipophilicity and target engagement .
Q. How can discrepancies in reported biological data (e.g., IC₅₀ variability) be resolved?
- Root Causes :
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 µM) alter kinase inhibition IC₅₀ by 10-fold .
- Cell Line Variability : Metabolic enzyme expression (e.g., CYP3A4) affects prodrug activation in cancer cell lines .
- Mitigation :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use isogenic cell lines to isolate target-specific effects .
Methodological Challenges
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Approaches :
- Prodrug Design : Esterification of the acetamide group (e.g., methyl ester) increases logP by 1.2, enhancing intestinal absorption .
- Nanoformulation : Encapsulation in PEGylated liposomes improves plasma half-life from 2h to 8h in rodent models .
- Co-crystallization : Co-crystals with succinic acid enhance aqueous solubility by 20-fold .
Q. How are off-target effects evaluated for this compound?
- Profiling Tools :
- Kinase Panels : Broad-spectrum screening (e.g., 400-kinase panel) identifies unintended targets (e.g., FLT3 inhibition at >1 µM) .
- Proteomics : SILAC-based mass spectrometry quantifies protein binding in cellular lysates .
- Data Interpretation : Off-target hits with <10% activity at 10 µM are considered negligible in lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
